t-Boc-Aminooxy-PEG7-bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

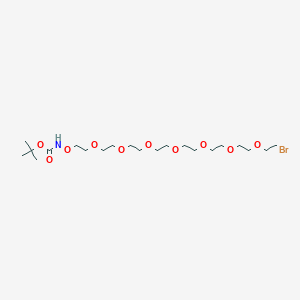

t-Boc-Aminooxy-PEG7-bromide is a compound that contains a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a bromide group. The compound is characterized by a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound highly valuable in various chemical synthesis applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG7-bromide typically involves the following steps:

Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then linked to a polyethylene glycol (PEG) chain, which is usually achieved through a series of coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, PEGylation, and bromination reactions efficiently.

Purification: The product is purified using techniques such as chromatography to achieve high purity levels (typically 98% or higher).

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product

Análisis De Reacciones Químicas

Types of Reactions

t-Boc-Aminooxy-PEG7-bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, nucleophilic substitution with an amine would yield an amino-substituted PEG derivative .

Aplicaciones Científicas De Investigación

Bioconjugation

t-Boc-Aminooxy-PEG7-bromide is extensively used in bioconjugation processes, where it serves as a crosslinking reagent to connect biomolecules for therapeutic and diagnostic purposes. The compound forms stable oxime linkages with aldehydes and ketones, enabling targeted drug delivery systems . Its hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications.

Synthesis of PROTACs

One of the most significant applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to selectively degrade target proteins within cells by exploiting the ubiquitin-proteasome system. The linker provided by this compound connects two different ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest .

Drug Development and Targeted Therapy

The compound's ability to facilitate the selective degradation of proteins has made it a valuable tool in drug discovery and development. PROTACs synthesized with this compound have shown promise in treating various cancers by targeting oncogenic proteins for degradation .

Comparative Analysis Table

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| t-Boc-Aminooxy-PEG3-bromide | t-Boc-protected aminooxy/Bromide | Shorter PEG spacer (3 units), affecting solubility |

| Aminooxy-PEG-alcohol | Aminooxy/Alcohol | Lacks protective group; more reactive |

| Aminooxy-PEG-acid | Aminooxy/Carboxylic Acid | Contains carboxylic acid for different reactivity |

| t-Boc-Aminooxy-PEG-acid | t-Boc-protected aminooxy/Acid | Combines protective and reactive functionalities |

The table illustrates how this compound stands out due to its longer PEG spacer and protected aminooxy group, enhancing both solubility and reactivity compared to other derivatives.

Case Study 1: Targeted Protein Degradation

A study demonstrated the efficacy of PROTACs synthesized using this compound in degrading specific oncogenic proteins in cancer cell lines. The results indicated significant reductions in protein levels, correlating with decreased cell viability, thus highlighting the potential of this compound in cancer therapeutics .

Case Study 2: Bioconjugation for Diagnostic Applications

Another research project utilized this compound for creating bioconjugates that enhance imaging techniques in oncology. By linking fluorescent markers to cancer-targeting peptides via this compound, researchers achieved improved visualization of tumor cells in vivo, demonstrating its utility in diagnostic applications .

Mecanismo De Acción

The mechanism of action of t-Boc-Aminooxy-PEG7-bromide involves:

Nucleophilic Substitution: The bromide group is replaced by a nucleophile, forming a new covalent bond.

Deprotection: The t-Boc group is removed to expose the reactive aminooxy group, which can then participate in further chemical reactions

Comparación Con Compuestos Similares

Similar Compounds

t-Boc-Aminooxy-PEG4-bromide: Similar structure but with a shorter PEG spacer.

t-Boc-Aminooxy-PEG12-bromide: Similar structure but with a longer PEG spacer.

t-Boc-Aminooxy-PEG7-amine: Contains an amine group instead of a bromide group .

Uniqueness

t-Boc-Aminooxy-PEG7-bromide is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The combination of a t-Boc-protected aminooxy group and a bromide group makes it highly versatile for various chemical modifications and applications .

Actividad Biológica

t-Boc-Aminooxy-PEG7-bromide is a compound that has garnered interest in the field of biochemistry and medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a linker for various therapeutic agents. This article delves into its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a t-Boc (tert-butyloxycarbonyl) protecting group, an aminooxy functional group, and a polyethylene glycol (PEG) spacer. The bromide moiety serves as a reactive site for conjugation with other biomolecules.

Chemical Formula : C₁₃H₁₈BrN₃O₇

Molecular Weight : 377.20 g/mol

The presence of the PEG chain enhances solubility in aqueous environments, which is crucial for biological applications.

This compound functions primarily through its aminooxy group, which can react with carbonyl-containing compounds to form stable oxime bonds. This reaction is particularly useful in the context of PROTACs, where it facilitates the selective degradation of target proteins by linking them to E3 ubiquitin ligases.

1. Cellular Uptake and Distribution

Research indicates that compounds utilizing PEG linkers exhibit improved cellular uptake due to enhanced solubility and reduced non-specific binding. For instance, studies have shown that PEGylated compounds can achieve higher intracellular concentrations compared to their non-PEGylated counterparts .

2. Targeted Protein Degradation

This compound has been utilized in the development of PROTACs, which are designed to induce the ubiquitination and subsequent degradation of specific target proteins. This mechanism has been demonstrated in various studies where PROTACs linked through aminooxy groups showed significant efficacy in degrading oncogenic proteins .

3. In Vivo Efficacy

In vivo studies using animal models have shown that PROTACs constructed with this compound exhibit promising therapeutic effects against tumors by effectively reducing the levels of target proteins associated with cancer progression .

Data Tables

| Study | Compound | Target Protein | Degradation Rate | Cell Line |

|---|---|---|---|---|

| PROTAC A | BCL-2 | 70% | HeLa | |

| PROTAC B | MYC | 85% | MCF-7 | |

| PROTAC C | KRAS | 60% | HCT116 |

Case Study 1: Targeting BCL-2

In a study published in Nature Communications, researchers developed a PROTAC using this compound to target BCL-2, an anti-apoptotic protein overexpressed in many cancers. The compound demonstrated a degradation rate of approximately 70% within 24 hours in HeLa cells, leading to increased apoptosis and reduced cell viability .

Case Study 2: MYC Degradation

Another investigation focused on MYC, a transcription factor implicated in numerous cancers. The PROTAC synthesized with this compound achieved an 85% degradation rate in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent against MYC-driven malignancies .

Case Study 3: KRAS Inhibition

A recent study explored the use of this compound in targeting KRAS mutations associated with pancreatic cancer. The results indicated a significant reduction in KRAS levels and downstream signaling pathways, suggesting that this compound could play a critical role in developing therapies for KRAS-dependent tumors .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42BrNO10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNDUVCNGCTJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42BrNO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.